molecular formula C7H9NO2 B1628830 3-Amino-4-methoxyphenol CAS No. 29644-12-0

3-Amino-4-methoxyphenol

Cat. No. B1628830
Key on ui cas rn: 29644-12-0
M. Wt: 139.15 g/mol
InChI Key: HEAHXMOKYXTEID-UHFFFAOYSA-N
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Patent
US05112817

Procedure details

Following the same procedure as in Example 23-(a), reaction and treatment were carried out using 2.25 g of 3-amino-4-methoxyphenol, 3.7 ml of glycerol and sodium m-nitrobenzene sulfonate to obtain 180 mg of 5-hydroxy-8-methoxyquinoline.
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
sodium m-nitrobenzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[N+]([C:14]1[CH:15]=C(S([O-])(=O)=O)C=C[CH:19]=1)([O-])=O.[Na+]>OCC(CO)O>[OH:10][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[C:2]2[C:3]=1[CH:19]=[CH:14][CH:15]=[N:1]2 |f:1.2|

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
NC=1C=C(C=CC1OC)O
Step Two
Name
sodium m-nitrobenzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
Step Three
Name
Quantity
3.7 mL
Type
solvent
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as in Example 23-(a), reaction and treatment

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=CC=NC2=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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